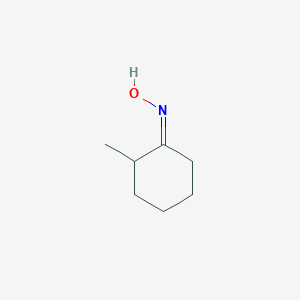

(1Z)-2-methylcyclohexanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oximes are renowned for their widespread applications in medicinal chemistry, including their use as antidotes for organophosphate poisoning . They are also known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Oxime ethers, a class of compounds containing the >C=N-O-R moiety, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .

Synthesis Analysis

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . For example, (1Z,2E)-2-(2-(1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl)hydrazineylidene)-2-(p-tolyl)acetaldehyde oxime (H 2 L) was synthesized by 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenylhydrazine .Molecular Structure Analysis

Oximes are a class of compounds containing the >C=N-O-R moiety . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups .Chemical Reactions Analysis

Oximes can be reduced to a primary amine in the presence of a reducing agent of lithium aluminium hydride or by catalytic hydrogenation . Oximes can also inhibit FMS-like tyrosine kinase-3 (FLT3), which is recognized as a drug target for the treatment of acute myeloid leukemia (AML) .Physical And Chemical Properties Analysis

The presence of the oxime moiety affects the biological activity of the compounds . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups .Scientific Research Applications

Organophosphate Antidotes

(1Z)-2-methylcyclohexanone oxime: plays a crucial role in combating organophosphate (OP) poisoning. OPs are potent neurotoxic compounds found in pesticides and chemical warfare agents. Oximes act as reactivators for the enzyme acetylcholinesterase (AChE), which is inhibited by OPs. By reactivating AChE, oximes help restore normal neurotransmission and prevent the toxic effects of OP exposure .

Antibiotics: Oxime-Based Cephalosporins

Oxime-based cephalosporins are a class of antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Among FDA-approved oxime-based antibiotics, cefuroxime , ceftizoxime , cefpodoxime , and cefmenoxime stand out. These compounds exhibit improved efficacy and are valuable tools in the fight against bacterial infections .

Enhancing Physicochemical Properties

The oxime group in (1Z)-2-methylcyclohexanone oxime contributes to its physicochemical properties. Specifically, the presence of two hydrogen-bond acceptors (N and O atoms) and one donor (OH group) makes it advantageous for drug design compared to carbonyl groups .

Antioxidant and Anti-Inflammatory Activities

Oximes, including (1Z)-2-methylcyclohexanone oxime , exhibit antioxidant and anti-inflammatory effects. These properties make them potential candidates for therapeutic interventions in oxidative stress-related diseases and inflammatory conditions .

Anti-Cancer Potential

Research suggests that oximes, including (1Z)-2-methylcyclohexanone oxime , may have anti-cancer activity. Their ability to modulate cellular pathways and inhibit tumor growth warrants further investigation .

Synthetic Intermediates

Oximes serve as valuable intermediates in organic synthesis. Researchers use them to construct more complex molecules, making them essential tools in medicinal chemistry and drug development .

Mechanism of Action

The most important property of oximes is their ability to complex with metals, which makes them suitable for the role of potential therapeutic agents as inhibitors of metalloenzymes . Oximes can also inhibit FMS-like tyrosine kinase-3 (FLT3), which is recognized as a drug target for the treatment of acute myeloid leukemia (AML) .

Future Directions

Oxime groups have been successfully introduced into a large number of therapeutic leads for the development of kinase inhibitors with anticancer and anti-inflammatory activities . Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning .

properties

IUPAC Name |

(NZ)-N-(2-methylcyclohexylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIFHVYPHRHKLB-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1CCCC/C1=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-2-methylcyclohexanone oxime | |

CAS RN |

1122-26-5 |

Source

|

| Record name | 2-Methylcyclohexanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)

![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)

![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)

![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)

![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)

![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)

![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)